molecular formula C18H15BrN2O3 B14987625 N-(2-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(2-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14987625
M. Wt: 387.2 g/mol
InChI Key: CSMKMQVVPSXQEM-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be done using bromine or other brominating agents.

    Attachment of the Ethoxyphenyl Group: This can be achieved through a substitution reaction where an ethoxy group is introduced to the phenyl ring.

    Formation of the Carboxamide Group: This involves the reaction of the oxazole derivative with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or oxygen atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, oxazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-(2-fluorophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-(2-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-(2-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The ethoxyphenyl group also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

N-(2-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15BrN2O3/c1-2-23-13-9-7-12(8-10-13)17-11-16(21-24-17)18(22)20-15-6-4-3-5-14(15)19/h3-11H,2H2,1H3,(H,20,22)

InChI Key

CSMKMQVVPSXQEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3Br

Origin of Product

United States

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